molecular formula C18H17NO4 B2894546 (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 2035007-25-9

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2894546
CAS No.: 2035007-25-9
M. Wt: 311.337
InChI Key: MNMLKBVXVKWGAH-VOTSOKGWSA-N
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Description

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide (CAS# 2035007-25-9) is a synthetic acrylamide derivative with a molecular formula of C18H17NO4 and a molecular weight of 311.33 g/mol . This compound is of significant interest in anticancer drug discovery, particularly in the design of dual-target inhibitors. Its structure incorporates a 2-aroylbenzo[b]furan scaffold, which is a recognized pharmacophore for potent inhibitors of tubulin polymerization that bind at the colchicine site . The integration of the N-hydroxyacrylamide moiety is a strategic feature intended to confer inhibitory activity against Histone Deacetylases (HDACs), especially HDAC6 . This dual-targeting approach aims to create synergism by simultaneously disrupting the microtubule network and modulating epigenetic regulation, offering a promising strategy to overcome drug resistance in cancer cells . The compound is supplied for research purposes. Its activity and mechanism should be empirically verified through target-based and cell-based assays. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMLKBVXVKWGAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Synthesis

The 2-(benzofuran-2-yl)-2-hydroxypropylamine intermediate is synthesized via a multi-step sequence starting from 2-hydroxybenzonitrile and 2-bromoacetophenone under basic conditions. Cyclization occurs through nucleophilic aromatic substitution, forming the benzofuran ring. Subsequent reduction and hydroxylation yield the hydroxypropylamine side chain.

Key reaction parameters:

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Temperature : 80–90°C for cyclization, followed by room-temperature hydrolysis.
  • Yield : ~65–70% after purification via recrystallization.

Acryloyl Chloride Preparation

3-(Furan-3-yl)acryloyl chloride is synthesized from 3-(furan-3-yl)acrylic acid using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is conducted under nitrogen at 0–5°C to minimize side reactions.

Amide Bond Formation: Critical Step Analysis

Coupling Reaction Mechanism

The final step involves nucleophilic acyl substitution between 2-(benzofuran-2-yl)-2-hydroxypropylamine and 3-(furan-3-yl)acryloyl chloride. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base to scavenge HCl.

Optimized conditions :

  • Molar ratio : 1:1.2 (amine:acyl chloride).
  • Temperature : 0–5°C to suppress racemization and side reactions.
  • Reaction time : 4–6 hours under vigorous stirring.

Stereochemical Control

The (E)-configuration of the acrylamide double bond is ensured by:

  • Low-temperature reaction : Minimizes thermal isomerization.
  • Inert atmosphere : Prevents oxidative degradation.

Purification and Characterization

Isolation Protocols

  • Liquid-liquid extraction : The crude product is washed with NaHCO₃ (5%) and brine to remove residual acids and bases.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

Spectroscopic Validation

Table 1: Key spectroscopic data for (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Technique Data Highlights Source
¹H-NMR δ 7.75 (d, J=15.4 Hz, 1H, CH=CH), 7.62–7.15 (m, 7H, aromatic), 6.85 (s, 1H, furan)
FT-IR 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C benzofuran)
UV-Vis λₘₐₓ = 278 nm (π→π* transition of conjugated system)

Alternative Synthesis Pathways

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-supported carbodiimides) enable stepwise assembly of the acrylamide backbone. This approach minimizes purification steps but requires specialized equipment.

Industrial-Scale Production Challenges

Yield Optimization

Batch processes report 55–60% overall yield due to losses during intermediate purification. Continuous flow reactors may enhance efficiency by improving mass transfer.

Stability Considerations

  • Thermal degradation : Above 150°C, the acrylamide group undergoes retro-Michael addition.
  • Light sensitivity : Benzofuran derivatives require amber glass packaging to prevent photoisomerization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain bacteria and viruses.

Medicine: The compound has been investigated for its medicinal properties, particularly its anti-tumor and antioxidant activities. It is being explored as a potential therapeutic agent for various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, leading to the inhibition of their activity. This results in the modulation of various biological pathways, contributing to its biological and medicinal properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Furan vs. Benzofuran Substitutions
  • Compound (E)-N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide () Key Differences: Replaces benzofuran with thiophene and furan-2-yl groups. The molecular weight (329.4 g/mol) is lower than the target compound due to the absence of benzofuran’s bicyclic structure. Synthesis: Not detailed, but structural simplicity may simplify synthesis compared to benzofuran-containing analogs .
  • Compound (E)-3-(Furan-3-yl)-N-methyl-N-((4aR,6S,8aR*)-2-(phenylsulfonyl)decahydroisoquinolin-6-yl)acrylamide () Key Differences: Incorporates a phenylsulfonyl-decahydroisoquinoline group instead of benzofuran. Impact: The rigid decahydroisoquinoline scaffold may improve target selectivity but reduce solubility due to increased hydrophobicity. The furan-3-yl group is retained, suggesting shared electronic properties with the target compound .
(b) Functional Group Modifications
  • Compound (E)-3-(5-Chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide () Key Differences: Substituted with a cyano group and 4-methoxybenzyl amine. The methoxybenzyl group may improve blood-brain barrier penetration compared to the target’s hydroxypropyl linker .
  • Compound (E)-N-(3-(3-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropyl)-N-isopropyl-3-(3-phenoxyphenyl)acrylamide () Key Differences: Features a phenoxy-phenyl substituent and a 2-amino-2-oxoethyl group. Impact: The additional phenoxy groups and amide functionality may enhance binding to hydrophobic pockets in proteins but reduce solubility. Elemental analysis (C: 76.79%, H: 7.06%, N: 3.78%) aligns with expected values for such derivatives .

Physicochemical Properties

Property Target Compound (Compound 33)
Molecular Weight ~375–400 g/mol* 329.4 g/mol 345.8 g/mol
Aromatic Substituents Benzofuran, Furan-3-yl Thiophene, Furan-2-yl 5-Chlorofuran-2-yl
Polar Groups Hydroxypropyl Hydroxyethyl Cyano, Methoxybenzyl
Synthetic Complexity High Moderate Moderate

*Estimated based on molecular formula.

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide represents a class of compounds that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈N₂O₃
  • Molecular Weight : 318.36 g/mol

The compound features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer effects. The presence of hydroxyl and furan groups enhances its potential interactions with biological targets.

Anticancer Activity

Research has shown that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit the growth of various cancer cell lines. A notable study reported the synthesis of related benzofuran derivatives that demonstrated promising antiproliferative activities against human cancer cell lines, including HeLa and MDA-MB-231 cells, with IC50 values in the low nanomolar range .

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-2313100
6aA549370

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. A review highlighted that compounds containing the benzofuran structure exhibit effective activity against Mycobacterium tuberculosis and other bacterial strains. For example, several derivatives demonstrated MIC values ranging from 0.78 to 6.25 μg/mL against various bacterial strains .

CompoundBacterial StrainMIC (μg/mL)
6-BenzofurylpurineM. tuberculosis H37Rv<0.60
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranVarious strains3.12

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that the compound may exert its effects through:

  • Inhibition of Cell Proliferation : Compounds similar to this acrylamide have been shown to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Research indicates that certain benzofuran derivatives can activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential enzymes are proposed pathways for antimicrobial action.

Case Studies

  • Study on Anticancer Properties :
    • In vitro studies demonstrated that related compounds inhibited NF-kB activation in TNF-alpha stimulated HeLa cells, leading to reduced cell viability .
  • Antimycobacterial Activity :
    • A series of benzofuran derivatives were synthesized and screened against M. tuberculosis, revealing significant antimycobacterial activity with low cytotoxicity towards mammalian cells .

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